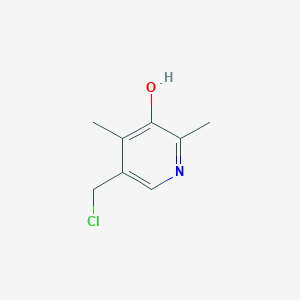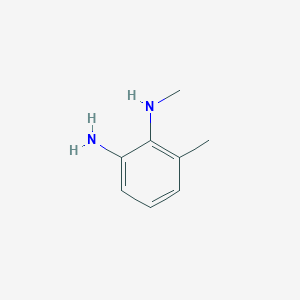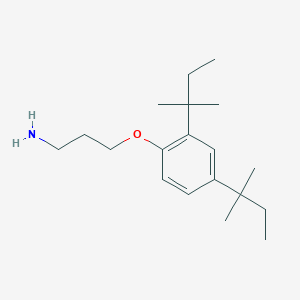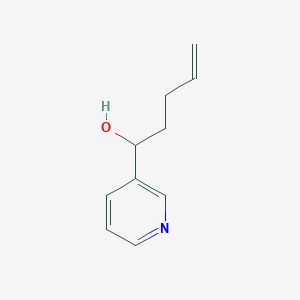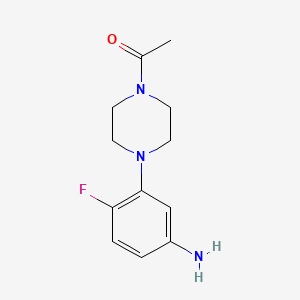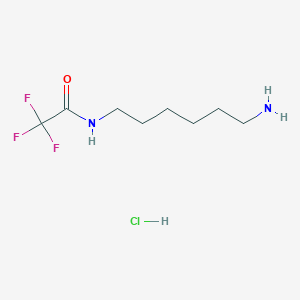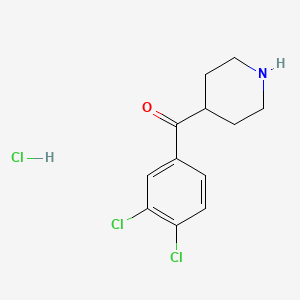
(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride
描述
(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride, also known as DPCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPCM has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
科学研究应用
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
This compound is utilized in the synthesis of various pharmaceutical agents due to its piperidine moiety, which is a common feature in many drugs .
Methods of Application
The compound is often used as a precursor or intermediate in the synthesis of more complex molecules. It undergoes various chemical reactions, including cyclization and annulation, to yield pharmacologically active derivatives .
Results and Outcomes
The derivatives synthesized from this compound have been found to exhibit a range of biological activities, potentially leading to the development of new therapeutic agents .
Application in Targeted Protein Degradation
Scientific Field
Biochemistry
Summary of Application
The compound serves as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed for targeted protein degradation .
Methods of Application
It is incorporated into bifunctional molecules that bind to specific proteins and tag them for degradation by the cell’s proteasome system .
Results and Outcomes
The use of this compound in PROTACs has shown to effectively degrade target proteins, which is promising for treating diseases where protein dysregulation is a factor .
Application in Optical Communication
Scientific Field
Photonics
Summary of Application
Derivatives of this compound have been investigated for their nonlinear optical (NLO) properties, which are important for optical communication technologies .
Methods of Application
The compound’s derivatives are tested for their ability to change the frequency of light, a key aspect of NLO materials .
Results and Outcomes
The studies have shown that these derivatives possess significant NLO properties, making them candidates for use in optical communication systems .
Application in Antimicrobial Research
Scientific Field
Microbiology
Summary of Application
The compound’s derivatives are explored for their antimicrobial properties, which could lead to the development of new antibiotics .
Methods of Application
These derivatives are tested against various bacterial strains to assess their efficacy in inhibiting growth or killing the microbes .
Results and Outcomes
Some derivatives have demonstrated potent antimicrobial activity, suggesting their potential as novel antimicrobial agents .
Application in Antimalarial Drug Development
Scientific Field
Pharmacology
Summary of Application
Synthetic piperidines derived from this compound are evaluated for their antimalarial activity, contributing to the search for new antimalarial drugs .
Methods of Application
The derivatives are tested in vitro and in vivo against Plasmodium species to determine their effectiveness in preventing or treating malaria .
Results and Outcomes
The studies have yielded promising results, with some derivatives showing high efficacy against malaria parasites .
Application in Material Science
Scientific Field
Material Science
Summary of Application
This compound is used in the synthesis of materials with potential applications in various industries, including electronics and coatings .
Methods of Application
The compound is chemically modified to produce materials with desired properties, such as conductivity or resistance to environmental factors .
Results and Outcomes
The synthesized materials have shown promising characteristics, opening up possibilities for their use in a wide range of applications .
This analysis provides a glimpse into the versatility of “(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride” in scientific research, highlighting its potential in contributing to advancements across multiple fields.
Application in Herbicide Development
Scientific Field
Agricultural Chemistry
Summary of Application
The compound is used in the synthesis of herbicides, exploiting its potential to interfere with plant growth and development .
Methods of Application
It is incorporated into chemical formulations that target specific pathways in plants, leading to the inhibition of growth .
Results and Outcomes
The synthesized herbicides have shown effectiveness in controlling weed populations, contributing to increased agricultural productivity .
Application in Material Synthesis
Summary of Application
This compound is a precursor in the synthesis of materials with unique properties, such as enhanced durability or specific reactivity .
Methods of Application
Through various chemical reactions, the compound is transformed into materials that can be used in coatings, adhesives, and other industrial applications .
Results and Outcomes
The materials developed from this compound have demonstrated improved performance characteristics in their respective applications .
Application in Enzyme Inhibition Studies
Summary of Application
Derivatives of this compound are studied for their role as enzyme inhibitors, which can lead to the development of new drugs .
Methods of Application
The derivatives are tested against specific enzymes to evaluate their inhibitory effects and determine their mechanism of action .
Results and Outcomes
Some derivatives have shown strong inhibitory activity, providing insights into enzyme function and potential therapeutic targets .
Application in Sensing Technology
Scientific Field
Analytical Chemistry
Summary of Application
The compound’s derivatives are explored for their use in sensing technologies, due to their ability to interact with various analytes .
Methods of Application
These derivatives are incorporated into sensors that detect changes in environmental conditions or the presence of specific substances .
Results and Outcomes
The sensors have shown high sensitivity and selectivity, making them useful for monitoring and detection purposes .
Application in Protein Degrader Development
Scientific Field
Pharmaceutical Sciences
Summary of Application
The compound is used as a linker in the development of protein degraders, which are a new class of therapeutic agents .
Methods of Application
It is used to connect ligands that bind to disease-related proteins, marking them for degradation by the cell’s proteasome .
Results and Outcomes
The protein degraders developed using this compound have shown promising results in selectively targeting and degrading disease-causing proteins .
Application in Fluorinated Compound Synthesis
Scientific Field
Organic Chemistry
Summary of Application
The compound is used in the synthesis of fluorinated derivatives, which have applications in medicinal chemistry and material science .
Methods of Application
Chemical modifications are made to introduce fluorine atoms, resulting in compounds with altered physical and chemical properties .
Results and Outcomes
The fluorinated compounds have shown potential in various applications, including as pharmaceutical intermediates and in the development of specialty materials .
属性
IUPAC Name |
(3,4-dichlorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO.ClH/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWAMYCXWLQTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496656 | |
| Record name | (3,4-Dichlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)(piperidin-4-yl)methanone hydrochloride | |
CAS RN |
64638-17-1 | |
| Record name | (3,4-Dichlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



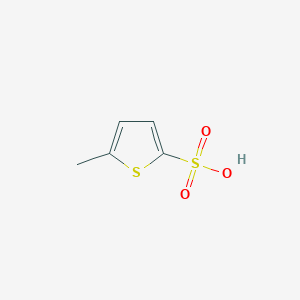
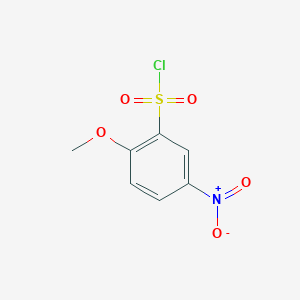
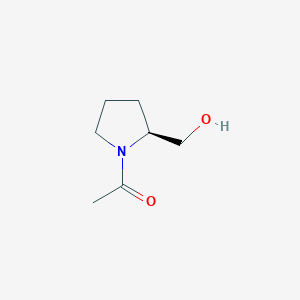
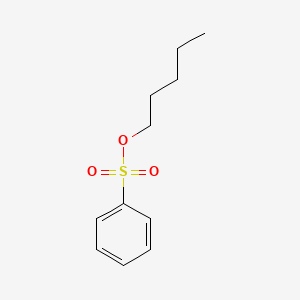
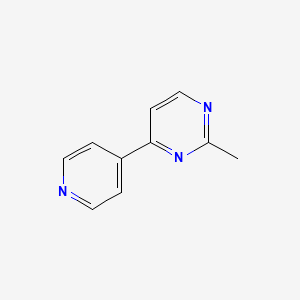
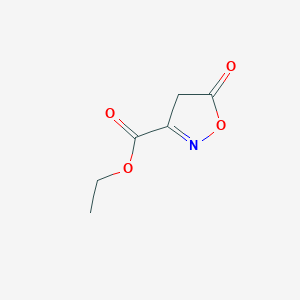
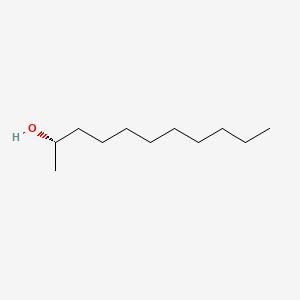
![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)
